N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
Description
BenchChem offers high-quality N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-15-13-16(2)22(17(3)14-15)30(27,28)23-11-12-25-21(26)10-9-20(24-25)18-5-7-19(29-4)8-6-18/h5-10,13-14,23H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLOMTQYZNSGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions.
Pharmacokinetics
The presence of the methoxy group and the pyridazinone ring could be sites of metabolic transformation.
Result of Action
The specific molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information on its targets and mode of action, it’s difficult to predict its precise effects.
Activité Biologique
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a pyridazinone core with a methoxyphenyl group and a sulfonamide moiety, suggesting diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 388.48 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Structure Representation
| Component | Description |
|---|---|
| Pyridazinone Core | Central ring structure with nitrogen |
| Methoxyphenyl Group | Aromatic ring with methoxy substitution |
| Benzenesulfonamide Moiety | Sulfonamide functional group |
Anticancer Properties
Research has indicated that compounds similar to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing pyridazine and phenyl groups have been shown to disrupt microtubule dynamics by binding to tubulin, leading to apoptosis in cancer cells. A study demonstrated that specific substitutions at the C2 and C5 positions of similar structures significantly influenced antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites or allosteric sites.
- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis .
Other Biological Activities
Apart from anticancer effects, N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide may exhibit:
- Anti-inflammatory Properties : Compounds in this class have been studied for their ability to inhibit inflammatory pathways.
- Antibacterial Activity : Some derivatives have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents .
Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of related compounds, it was found that modifications at the C2 position significantly enhanced activity against MCF-7 cells. The most active derivatives showed IC50 values in the low micromolar range, indicating potent anticancer properties .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of similar sulfonamide derivatives. The results indicated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Applications De Recherche Scientifique
The compound N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide has garnered attention in various scientific fields due to its unique molecular structure and potential therapeutic applications. This article explores its applications, particularly in medicinal chemistry, through a comprehensive analysis of its biological activities, synthesis methods, and case studies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves modulation of apoptotic pathways and inhibition of tumor growth, suggesting potential use as a chemotherapeutic agent.
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity positions it as a candidate for treating inflammatory diseases such as arthritis and other chronic conditions.
Antimicrobial Activity
Preliminary studies suggest that N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide may possess antimicrobial properties. It has been observed to inhibit the growth of various bacterial strains in vitro, indicating potential for development as an antibacterial agent.
Enzyme Inhibition
The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt disease progression, making it a valuable target for drug development aimed at metabolic disorders.
In Vivo Studies on Cancer
A notable study investigated the anticancer effects of similar pyridazinone derivatives on breast cancer models. Results indicated that these compounds induced apoptosis through modulation of signaling pathways related to cell survival and death.
Antimicrobial Efficacy
Research focused on the antimicrobial properties of compounds structurally related to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide showed significant reductions in bacterial load in treated models compared to controls. This supports its potential use in developing targeted antibacterial therapies.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential treatment for chronic diseases |
| Antimicrobial | Inhibits growth of various bacterial strains; potential antibacterial agent |
| Enzyme Inhibition | Disrupts metabolic pathways; targets specific enzymes |
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical steps ensure high yield and purity?
- Methodological Answer : The synthesis involves three key stages:
- Pyridazinone core formation : Cyclocondensation of 1,4-diketones with hydrazines under acidic conditions (e.g., acetic acid) to form the 6-oxopyridazin-1(6H)-yl scaffold. Temperature control (80–100°C) minimizes side reactions .
- 4-Methoxyphenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (using Pd catalysts or SNAr conditions) to attach the 4-methoxyphenyl group at the pyridazinone C3 position .
- Sulfonamide coupling : React the ethylamine side chain with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product. Critical steps include inert atmosphere (N₂/Ar) for coupling reactions and rigorous drying of intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the trimethylbenzenesulfonamide and pyridazinone moieties. For example, HMBC correlations confirm connectivity between the ethyl linker and pyridazinone .
- X-ray crystallography : Single-crystal analysis (e.g., using a Bruker D8 Venture diffractometer) resolves absolute stereochemistry and confirms intramolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridazinone oxygen) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detect impurities (e.g., des-methyl by-products) and verify ≥98% purity .
Q. How does the compound’s solubility and stability under varying pH and temperature conditions influence experimental design?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF (50 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to avoid precipitation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed sulfonamide) indicate sensitivity to acidic/basic conditions. Store at –20°C under inert gas to prolong shelf life .
Advanced Research Questions
Q. What strategies establish structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified methoxyphenyl (e.g., 4-ethoxy, 4-fluoro) or sulfonamide (e.g., 2,4-dimethyl) groups. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to identify critical functional groups .
- Conformational analysis : Use X-ray data (e.g., torsion angles between pyridazinone and sulfonamide) to correlate molecular rigidity with binding affinity. Molecular docking (AutoDock Vina) predicts interactions with hydrophobic pockets in target proteins .
Q. How can computational methods predict reactivity and guide synthetic optimization?
- Methodological Answer :
- DFT calculations : Optimize transition states (Gaussian 16, B3LYP/6-31G*) for key steps like sulfonamide coupling. Activation energy barriers identify rate-limiting steps (e.g., steric hindrance from trimethyl groups) .
- Molecular dynamics (MD) : Simulate solvation effects (GROMACS) to predict solubility trends. Free energy perturbation (FEP) quantifies the impact of substituents (e.g., methyl vs. trifluoromethyl) on binding thermodynamics .
Q. What analytical approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal validation : If conflicting cytotoxicity data arise, repeat assays with alternative methods (e.g., MTT vs. ATP-lite). Confirm compound identity via HRMS and 1H NMR (comparison to reference spectra) .
- Impurity profiling : Use LC-MS/MS to detect trace by-products (e.g., N-dealkylated derivatives) that may skew activity. Quantify impurities via external calibration curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
